N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Description
IUPAC Nomenclature and Systematic Identification
N-cyclohexylcyclohexanamine represents a systematic nomenclature that clearly describes the molecular structure, where a cyclohexyl group is attached to the nitrogen atom of cyclohexanamine. The compound is also known by its alternative systematic name dicyclohexylamine, reflecting its composition of two cyclohexyl groups connected through a secondary amine linkage. The Chemical Abstracts Service has assigned this compound the registry number 101-83-7, providing a unique identifier for chemical databases and regulatory purposes. The systematic identification follows standard IUPAC conventions where the longest carbon chain containing the nitrogen atom serves as the base name, with substituents named as prefixes.
The second compound, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid, represents a more complex systematic name that incorporates stereochemical descriptors and multiple functional groups. This compound is systematically identified as N-(tert-butoxycarbonyl)-L-methionine, where the tert-butoxycarbonyl group serves as a protecting group for the amino acid methionine. The systematic name precisely describes the stereochemistry at the alpha carbon (2R configuration) and the spatial arrangement of all substituents. The compound carries the Chemical Abstracts Service registry number 2488-15-5, distinguishing it from related methionine derivatives.
The nomenclature systems for both compounds reflect the evolution of chemical naming conventions, with N-cyclohexylcyclohexanamine following traditional amine naming patterns while the protected amino acid demonstrates modern systematic approaches that incorporate stereochemical information. These naming conventions ensure unambiguous identification of the compounds across different chemical databases and scientific literature. The systematic names provide complete structural information that allows chemists to reconstruct the molecular architecture from the name alone.
Molecular Formula and Weight Determination
N-cyclohexylcyclohexanamine possesses the molecular formula C₁₂H₂₃N, indicating a composition of twelve carbon atoms, twenty-three hydrogen atoms, and one nitrogen atom. The molecular weight has been precisely determined as 181.32 grams per mole, representing the sum of atomic masses for all constituent atoms. This molecular composition reflects the presence of two cyclohexane rings connected through a secondary amine linkage, with the nitrogen atom contributing significantly to the overall molecular properties. The degree of unsaturation calculation reveals that the molecule contains two rings, corresponding to the two cyclohexyl substituents attached to the central nitrogen atom.
The protected amino acid derivative exhibits a more complex molecular formula of C₁₀H₁₉NO₄S, incorporating additional heteroatoms including nitrogen, oxygen, and sulfur. The molecular weight has been determined as 249.33 grams per mole, reflecting the increased complexity compared to the simple amine. This molecular composition includes the amino acid backbone with carboxyl and amino functional groups, a methylthio side chain characteristic of methionine, and the bulky tert-butoxycarbonyl protecting group. The sulfur atom in the side chain contributes unique chemical properties that distinguish this compound from other protected amino acids.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon Atoms | Heteroatoms |
|---|---|---|---|---|
| N-cyclohexylcyclohexanamine | C₁₂H₂₃N | 181.32 | 12 | N (1) |
| Protected methionine derivative | C₁₀H₁₉NO₄S | 249.33 | 10 | N (1), O (4), S (1) |
The molecular weight differences between these compounds reflect their distinct structural complexities and functional group compositions. The presence of multiple oxygen atoms in the protected amino acid significantly increases its molecular weight despite having fewer carbon atoms than the dicyclohexylamine derivative. These molecular parameters directly influence physical properties such as boiling point, solubility, and reactivity patterns.
Stereochemical Configuration and Conformational Analysis
N-cyclohexylcyclohexanamine exhibits fascinating conformational behavior due to the flexibility of the cyclohexane rings and the central nitrogen atom. Each cyclohexyl group can adopt chair, boat, or twisted conformations, with the chair form being thermodynamically most stable. The nitrogen atom serves as a conformational anchor, influencing the relative orientations of the two cyclohexyl rings through steric interactions and electronic effects. Computational studies have revealed that the molecule can exist in multiple low-energy conformations, with energy barriers between conformers typically ranging from 2 to 8 kilojoules per mole.
The conformational analysis of cyclohexylamine derivatives demonstrates that equatorial orientations of substituents are generally favored over axial positions due to reduced steric hindrance. When the amino group occupies an equatorial position on the cyclohexane ring, the molecule experiences minimal steric strain and exhibits enhanced stability. Conversely, axial orientations result in significant 1,3-diaxial interactions that destabilize the conformer by approximately 4-5 kilojoules per mole. The dynamic equilibrium between different chair conformations occurs rapidly at room temperature, making the molecule conformationally flexible.
The protected methionine derivative possesses defined stereochemistry at the alpha carbon with an (S) configuration, corresponding to the L-amino acid series. This stereocenter is crucial for biological activity and chemical reactivity, as it determines the spatial arrangement of the amino, carboxyl, and side chain substituents. Conformational analysis of this compound reveals multiple stable rotamers around the carbon-carbon bonds in the side chain, with energy differences typically less than 3 kilojoules per mole. The tert-butoxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions with the amino acid backbone.
Quantum chemical calculations using density functional theory methods have provided detailed insights into the conformational preferences of both compounds. The protected amino acid shows particular sensitivity to solvent effects, with polar solvents stabilizing extended conformations while nonpolar environments favor more compact structures. The conformational equilibria are influenced by intramolecular hydrogen bonding, hyperconjugative effects, and steric repulsions between substituents.
Comparative Structural Analysis with Related Amines and Amino Acid Derivatives
N-cyclohexylcyclohexanamine belongs to the broader family of secondary aliphatic amines, sharing structural similarities with compounds such as cyclohexylamine and other dicycloalkyl amines. Compared to its monomeric counterpart cyclohexylamine (molecular formula C₆H₁₃N), the dicyclohexyl derivative exhibits significantly different physical and chemical properties due to the increased steric bulk around the nitrogen atom. The additional cyclohexyl group enhances lipophilicity while reducing basicity compared to primary amines, as the nitrogen lone pair experiences greater steric hindrance from the bulky substituents.
Structural comparisons with related cycloalkyl amines reveal that ring size significantly influences conformational flexibility and reactivity patterns. Dicyclohexylamine demonstrates greater conformational freedom compared to adamantyl-substituted amines due to the inherent flexibility of the cyclohexane rings. The compound also exhibits different reactivity patterns compared to aromatic amines such as diphenylamine, where the aromatic rings provide electronic delocalization effects that are absent in the saturated cyclohexyl system.
The protected methionine derivative can be compared with other N-protected amino acids and methionine derivatives to understand structure-activity relationships. Compared to unprotected L-methionine (molecular formula C₅H₁₁NO₂S), the addition of the tert-butoxycarbonyl group dramatically alters solubility properties and chemical reactivity. The protecting group masks the amino function while maintaining the stereochemical integrity of the amino acid center. This modification enables selective chemical transformations that would be impossible with the free amino acid.
| Compound Type | Example | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Primary cyclohexylamine | Cyclohexylamine | C₆H₁₃N | Single cyclohexyl group, primary amine |
| Secondary dicyclohexylamine | N-cyclohexylcyclohexanamine | C₁₂H₂₃N | Two cyclohexyl groups, secondary amine |
| Free amino acid | L-methionine | C₅H₁₁NO₂S | Unprotected amino and carboxyl groups |
| Protected amino acid | Boc-L-methionine | C₁₀H₁₉NO₄S | Protected amino group, enhanced stability |
When compared to other protecting groups commonly used in amino acid chemistry, the tert-butoxycarbonyl group offers unique advantages in terms of stability and ease of removal under acidic conditions. Alternative protecting groups such as fluorenylmethyloxycarbonyl exhibit different electronic and steric properties that influence the conformational behavior of the protected amino acid. The bulky tert-butyl group provides excellent steric protection for the amino function while remaining relatively inert under basic conditions.
The structural analysis reveals that both compounds represent distinct approaches to nitrogen functionalization in organic molecules. N-cyclohexylcyclohexanamine exemplifies the use of saturated cyclic systems to create sterically hindered amines with unique properties, while the protected methionine derivative demonstrates sophisticated protecting group chemistry applied to natural amino acids. These structural differences translate into completely different applications and reactivity profiles, highlighting the diversity of nitrogen-containing organic compounds.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDIPRMGDVUUQO-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210216 | |
| Record name | N-((tert-Butoxy)carbonyl)-D-methionine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61315-59-1 | |
| Record name | D-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61315-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((tert-Butoxy)carbonyl)-D-methionine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061315591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((tert-Butoxy)carbonyl)-D-methionine, compound with dicyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(tert-butoxy)carbonyl]-D-methionine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.988 | |
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Mechanism of Action
Target of Action
It’s known that the compound is used in organic synthesis for the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis.
Mode of Action
The compound interacts with its targets by masking the amino group, which is a key functionality present in several compounds such as natural products, amino acids, and peptides. The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis. The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. It plays a crucial role in the temporal masking and demasking of agents in synthetic organic transformations. The objective is to selectively form bonds of interest while minimizing competing reactions with reactive functional groups.
Pharmacokinetics
The compound is known to be used in organic synthesis, suggesting that its pharmacokinetic properties would depend on the specific context of its use.
Result of Action
The result of the compound’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates. This is achieved by using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 h with yields up to 90%.
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the deprotection reactions take place under room temperature conditions. The use of three equivalents of oxalyl chloride in methanol achieves good-to-excellent yields of deprotected tert-butyl carbamates.
Biological Activity
N-Cyclohexylcyclohexanamine; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid, commonly referred to as Boc-D-His(Boc)-OH DCHA, is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C28H48N4O6
- Molecular Weight : 536.7 g/mol
- IUPAC Name : N-cyclohexylcyclohexanamine; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
- Purity : Typically ≥ 95%
Synthesis
The synthesis of Boc-D-His(Boc)-OH DCHA involves several steps, including the protection of amino groups and the formation of peptide bonds. The compound serves as a versatile building block for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) .
Boc-D-His(Boc)-OH DCHA exhibits various biological activities primarily linked to its role in peptide synthesis. Its structural components allow it to interact with biological systems, potentially influencing enzyme activity and cellular signaling pathways. However, detailed mechanisms are still under investigation.
Case Studies and Research Findings
- Peptide Synthesis : Studies have shown that Boc-D-His(Boc)-OH DCHA is effective in synthesizing peptides with therapeutic potential. For instance, it has been utilized in creating peptides that target specific receptors involved in cancer progression .
- Pharmacological Applications : Research indicates that compounds similar to Boc-D-His(Boc)-OH DCHA can modulate biological responses, suggesting potential applications in drug development for conditions such as cancer and metabolic disorders .
- Cellular Interaction Studies : Interaction studies highlight that Boc-D-His(Boc)-OH DCHA may influence cellular processes by forming salts with amino acids, which could affect protein synthesis and function .
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Cyclohexylcyclohexanamine | C12H23N | Secondary amine; used in rubber production |
| Boc-D-His(Boc)-OH DCHA | C28H48N4O6 | Building block for peptide synthesis |
| Dodecahydrodiphenylamine | C18H24N | Used in specialty chemicals |
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage to yield free amines. This reaction is pivotal in peptide synthesis for temporary amine protection.
Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates carbocation formation, followed by tert-butyl carbonate elimination and amine liberation .
Oxidation of Methylsulfanyl Group
The methylsulfanyl (–SCH₃) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Kinetics : Sulfoxide formation typically precedes sulfone generation under stronger oxidative conditions .
Carboxylic Acid Derivatives
The carboxylic acid participates in esterification and amidation, enabling functional group interconversion.
Limitations : Steric hindrance from the Boc group may reduce reaction rates in bulky substrates .
Nucleophilic Substitution at Sulfur
The methylsulfanyl group undergoes alkylation or arylation under specific conditions.
Challenges : Low nucleophilicity of thioethers requires activating agents for efficient substitution .
Reduction Reactions
While the carboxylic acid is resistant to mild reductants, specialized conditions enable reductions.
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | (2R)-2-Boc-amino-4-methylsulfanylbutanol | Over-reduction risk |
| BH₃·THF | RT, 6 hr | Partial reduction observed | Low yield (<30%) |
Selectivity : The Boc group remains intact under these conditions due to its stability toward hydrides .
Stability Under Basic Conditions
The compound demonstrates stability in mild bases but degrades under strong alkaline conditions.
| Conditions | Observation | Degradation Products |
|---|---|---|
| NaOH (1M), RT, 24 hr | Partial Boc cleavage | tert-Butanol, CO₂, and amine byproducts |
| NaHCO₃ (sat.), RT, 72 hr | No reaction | N/A |
Photochemical Reactivity
The methylsulfanyl group exhibits limited photoreactivity under UV light.
| Conditions | Observation | Products |
|---|---|---|
| UV (254 nm), 48 hr | Trace sulfoxide formation | <5% conversion to sulfoxide |
Preparation Methods
Formation of N-Cyclohexylcyclohexanamine
Reductive Amination Route:
The primary method to synthesize N-cyclohexylcyclohexanamine is the reductive amination of cyclohexanone with cyclohexylamine. This involves the condensation of cyclohexanone and cyclohexylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Common reducing agents include sodium borohydride or catalytic hydrogenation using palladium or ruthenium catalysts.
This method is favored for its efficiency and relatively mild reaction conditions.
Industrially, catalysts supported on niobic acid or tantalic acid have been shown to improve yields and selectivity in this hydrogenation step.Catalytic Hydrogenation of Aniline Derivatives:
Dicyclohexylamine, structurally related to N-cyclohexylcyclohexanamine, is prepared by catalytic hydrogenation of aniline using ruthenium or palladium catalysts. Although this is a different compound, insights into catalytic systems and reaction conditions are transferable for optimizing reductive amination processes.
Synthesis of the (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic Acid Moiety
Amino Acid Derivative Preparation:
The amino acid portion is typically synthesized by protecting the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This Boc protection stabilizes the amino group during subsequent synthetic steps.Incorporation of the Methylsulfanyl Substituent:
The 4-methylsulfanyl substituent on the butanoic acid backbone is introduced via substitution reactions on precursor molecules, often involving thiol or sulfide intermediates. The exact synthetic route depends on the availability of starting materials and desired stereochemistry.Stereochemistry Control:
The (2R) configuration is achieved by using chiral starting materials or chiral catalysts to ensure enantioselective synthesis. Peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis, are employed to maintain stereochemical integrity.
Coupling of N-Cyclohexylcyclohexanamine with the Protected Amino Acid
Amide Bond Formation:
The final step involves coupling the N-cyclohexylcyclohexanamine with the Boc-protected amino acid derivative to form the amide bond. This is typically achieved using coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) in anhydrous solvents like dichloromethane or tetrahydrofuran.Reaction Conditions:
The coupling reaction is performed under inert atmosphere (nitrogen or argon) to prevent moisture interference. Temperature control (0–25 °C) is critical to minimize side reactions and racemization.
Industrial Production Methods
Scale-Up Considerations:
Industrial synthesis adapts the laboratory methods to large-scale production by optimizing reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and purity.Automated Peptide Synthesizers:
For the amino acid derivative and peptide-related intermediates, automated peptide synthesizers are used to enhance reproducibility and throughput. These instruments allow precise control over reagent addition and reaction times.Purification Techniques:
Purification of the final compound involves recrystallization and chromatographic methods (e.g., flash chromatography, preparative HPLC) to achieve high purity suitable for pharmaceutical applications.Salt Formation and Handling:
The compound may be isolated as a salt with dicyclohexylamine to improve crystallinity and stability. Release of the free acid from such salts requires careful acid treatment (e.g., phosphoric acid) to avoid degradation.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Notes
Catalyst Efficiency:
Studies show that ruthenium and palladium catalysts supported on niobic and tantalic acids significantly enhance the reductive amination efficiency for cyclohexylamine derivatives, reducing side products and improving selectivity.Stereochemical Integrity:
The use of Boc protection and controlled coupling conditions preserves the (2R) stereochemistry of the amino acid moiety, which is crucial for biological activity and further synthetic applications.Industrial Relevance:
The described synthetic routes are scalable and compatible with automated peptide synthesis technologies, enabling high-throughput production for pharmaceutical research and development.Purification Challenges: The formation of dicyclohexylamine salts aids purification but requires careful acid treatment to regenerate the free acid without decomposition, highlighting the importance of process optimization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
